Cas no 108-12-3 (Isopentanoyl chloride)

Isopentanoyl chloride 化学的及び物理的性質
名前と識別子
-
- Isovaleryl chloride
- Isopentanoyl chloride~3-Methylbutyryl chloride
- Butanoyl chloride, 3-methyl-
- 3-methylbutanoyl chloride
- Isovaleroyl Chloride
- Isovelrly Chloride
- Isovaleric chloride
- Iosvaleryl Chloride
- ISOPENTANOYL CHLORIDE
- 3-METHYLBUTYRYL CHLORIDE
- AKOS BBS-00003911
- ISOVALERYL CHLORIDE 98%
- Isovaleryl chloride,98%
- Isovaleric acid chloride
- 3-methyl-butyroyl chloride
- iso-valerylchloride
- 1219803-46-9
- Isovalerylchloride
- EC 203-552-2
- 3-methylbutyric acid chloride
- VS-08523
- J-002062
- InChI=1/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
- J2ML32M57V
- EINECS 203-552-2
- AKOS000121229
- UNII-J2ML32M57V
- Dimethyl-propionyl chloride
- Isovaleryl chloride, 98%
- EN300-21314
- 3-methyl-butyryl chloride
- ISULZYQDGYXDFW-UHFFFAOYSA-
- 3-Methyl-Butanoyl Chloride
- iso-valeryl chloride
- I0200
- 3-Methylbutyryl-d9 Chloride
- DTXSID7059359
- 108-12-3
- 3-methylbutyrylchloride
- NS00005513
- Q27281067
- SCHEMBL12073
- F2190-0015
- Isovaleryl chloride, purum, >=98.0% (AT)
- ISOVALERYL CHLORIDE [MI]
- FT-0627537
- A801810
- J-521606
- isovalerylchlorid
- MFCD00000738
- STL264223
- 3-Methylbutanoyl Chloride; 3-Methylbutyryl Chloride; Isopentanoyl Chloride; Isovaleric Acid Chloride; Isovaleric Chloride; Isovaleroyl Chloride
- DTXCID2033100
- BBL027310
- Isopentanoyl chloride
-
- MDL: MFCD00000738
- インチ: 1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
- InChIKey: ISULZYQDGYXDFW-UHFFFAOYSA-N
- SMILES: ClC(CC(C)C)=O
- BRN: 741910
計算された属性
- 精确分子量: 120.03400
- 同位素质量: 120.034193
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 68.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 17.1
- XLogP3: 2
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 鼻をつくようなにおいのする液体
- 密度みつど: 0.989 g/mL at 25 °C(lit.)
- Boiling Point: 116°C
- フラッシュポイント: 華氏温度:87.8°f
摂氏度:31°c - Refractive Index: n20/D 1.416(lit.)
- すいようせい: ぶんかい
- PSA: 17.07000
- LogP: 1.79790
- FEMA: 2731
- Solubility: いくつかの有機溶媒に可溶性
- Merck: 5232
- 敏感性: Moisture Sensitive
Isopentanoyl chloride Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:Danger
- 危害声明: H226-H314-H331
- Warning Statement: P261-P280-P305 + P351 + P338-P310
- 危険物輸送番号:UN 2502 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 10-20-34-37
- セキュリティの説明: S26-S36/37/39-S45-S9-S23-S16
- FLUKA BRAND F CODES:21
-
危険物標識:
- 包装カテゴリ:II
- TSCA:Yes
- 包装グループ:II
- Packing Group:II
- 安全术语:8
- Risk Phrases:R11; R34
- 储存条件:かねんりょういき
- 危险等级:8
- HazardClass:8
Isopentanoyl chloride 税関データ
- 税関コード:29159080
- 税関データ:
中国税関コード:
29159080
Isopentanoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21314-0.1g |
3-methylbutanoyl chloride |
108-12-3 | 94% | 0.1g |
$19.0 | 2023-09-16 | |
Enamine | EN300-21314-10.0g |
3-methylbutanoyl chloride |
108-12-3 | 94% | 10g |
$27.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0200-100ml |
Isopentanoyl chloride |
108-12-3 | 99.0%(T) | 100ml |
¥695.0 | 2022-05-30 | |
Cooke Chemical | A5095212-25ML |
Isovaleryl Chloride |
108-12-3 | 96% | 25ml |
RMB 191.20 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0200-500ml |
Isopentanoyl chloride |
108-12-3 | 99.0%(T) | 500ml |
¥2290.0 | 2022-05-30 | |
Enamine | EN300-21314-5.0g |
3-methylbutanoyl chloride |
108-12-3 | 94% | 5g |
$26.0 | 2023-05-03 | |
Cooke Chemical | A5095212-100ML |
Isovaleryl Chloride |
108-12-3 | 96% | 100ml |
RMB 367.20 | 2023-09-07 | |
Cooke Chemical | A5095212-500ML |
Isovaleryl Chloride |
108-12-3 | 96% | 500ml |
RMB 1663.20 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0200-100ML |
Isovaleryl Chloride |
108-12-3 | >99.0%(T) | 100ml |
¥640.00 | 2024-04-18 | |
TRC | I917590-5g |
Isovaleryl Chloride |
108-12-3 | 5g |
$ 64.00 | 2023-09-07 |
Isopentanoyl chloride 関連文献
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1. Synthesis of the Mammea coumarins. Part 1. The coumarins of the mammea A, B, and C seriesLeslie Crombie,Raymond C. F. Jones,Christopher J. Palmer J. Chem. Soc. Perkin Trans. 1 1987 317
-
2. Synthesis of the Mammea coumarins. Part 3. The insecticidal coumarins of the mammea E series, mammea D/BB, and a dihydrocoumarin of the mammea C seriesLeslie Crombie,Raymond C. F. Jones,Christopher J. Palmer J. Chem. Soc. Perkin Trans. 1 1987 345
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Majid M. Heravi,Vahideh Zadsirjan,Pegah Saedi,Tayebeh Momeni RSC Adv. 2018 8 40061
-
Yunfan Zou,Jocelyn G. Millar Nat. Prod. Rep. 2015 32 1067
-
5. Synthesis of (–)-indolactam VMark Mascal,Christopher J. Moody,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Perkin Trans. 1 1992 823
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6. Synthesis of tetranuclear iron–sulphur protein analogues with tetrathiol ligands attached to macrocycles which provide intramolecular hydrophobic domainsHiroaki (Yohmei) Okuno,Kouichi Uoto,Takenori Tomohiro,Marie-Thérèse Youinou J. Chem. Soc. Dalton Trans. 1990 3375
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7. Desilylation of (Z?)-α-dimethylphenylsilyl vinyl sulfides with fluoride ion:?1 revised mechanism for phenyl group migration in substrates containing an electron-withdrawing group β to the sulfurBianca Flavia Bonini,Mauro Comes Franchini,Mariafrancesca Fochi,Germana Mazzanti,Alfredo Ricci J. Chem. Soc. Perkin Trans. 1 1997 3211
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Inder Pal Singh,Jasmeen Sidana,Sandip B. Bharate,William J. Foley Nat. Prod. Rep. 2010 27 393
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9. Macrocyclic tetranuclear clusters with 28-, 32-, 36-, 40-, and 44-membered rings as high-potential iron–sulphur protein analoguesTakenori Tomohiro,Kouichi Uoto,Hiroaki (Yohmei) Okuno J. Chem. Soc. Dalton Trans. 1990 2459
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10. Extractives of Mammea americana L. Part I. The 4-n-alkylcoumarins. Isolation and structure of mammea B/BA, B/BB, B/BC, and C/BBL. Crombie,D. E. Games,A. McCormick J. Chem. Soc. C 1967 2545
Isopentanoyl chlorideに関する追加情報
Recent Advances in the Application of Isopentanoyl Chloride (108-12-3) in Chemical and Pharmaceutical Research
Isopentanoyl chloride (CAS: 108-12-3) is a key chemical intermediate widely used in pharmaceutical synthesis, agrochemical production, and material science. Recent studies have highlighted its versatility in facilitating acylations and other critical reactions. This research brief synthesizes the latest findings on its applications, safety profiles, and novel synthetic methodologies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Isopentanoyl chloride in the synthesis of prodrugs for enhanced bioavailability of antiviral agents. The research team optimized reaction conditions (0°C, anhydrous DCM) to achieve a 92% yield with minimal byproducts, underscoring its efficiency in large-scale API production.
Innovations in green chemistry have addressed historical safety concerns. A Nature Communications paper (2024) introduced a microflow reactor system that reduces explosion risks during Isopentanoyl chloride reactions by 78% through precise temperature control and continuous processing. This breakthrough enables safer handling of its highly reactive carbonyl chloride group.
Emerging applications include its role in PROTAC (Proteolysis Targeting Chimera) development. Researchers at MIT (2024) utilized 108-12-3 as a linker-building block to create selective protein degraders, achieving 3.5-fold improved cellular permeability compared to traditional aliphatic chains in oncology targets.
Regulatory updates from the FDA (Q2 2024) now include stricter purity specifications (≥99.8%) for pharmaceutical-grade Isopentanoyl chloride, driven by LC-MS analyses revealing trace impurities that can compromise downstream reactions. Major manufacturers like Sigma-Aldrich have responded with improved distillation protocols.
Future directions focus on biocatalytic alternatives. A recent ACS Catalysis study engineered a lipase mutant capable of converting isopentanoic acid to the chloride derivative at ambient conditions, potentially revolutionizing sustainable production of this essential intermediate.
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